2-(6-chloro-2-methyl-1H-indol-3-yl)ethanol
Overview
Description
2-(6-chloro-2-methyl-1H-indol-3-yl)ethanol is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloro and methyl substitution on the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 2-(6-chloro-2-methyl-1H-indol-3-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-methylindole and ethylene oxide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic attack of ethylene oxide on the indole ring.
Chemical Reactions Analysis
2-(6-chloro-2-methyl-1H-indol-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(6-chloro-2-methyl-1H-indol-3-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(6-chloro-2-methyl-1H-indol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes such as signal transduction and gene expression. The chloro and methyl substitutions can modulate the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
2-(6-chloro-2-methyl-1H-indol-3-yl)ethanol can be compared with other indole derivatives such as:
2-(6-chloro-3-methyl-1H-indol-1-yl)ethanol: Similar structure but with different substitution patterns.
2-(6-chloro-2-methyl-1H-indol-3-yl)acetic acid: Contains an acetic acid group instead of an ethanol group.
6-chloro-2-methylindole: Lacks the ethanol group, making it less polar.
These comparisons highlight the unique structural features and potential biological activities of this compound.
Properties
IUPAC Name |
2-(6-chloro-2-methyl-1H-indol-3-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-7-9(4-5-14)10-3-2-8(12)6-11(10)13-7/h2-3,6,13-14H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORORYSXGBOITJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)Cl)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469918 | |
Record name | 1H-Indole-3-ethanol, 6-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872675-03-1 | |
Record name | 1H-Indole-3-ethanol, 6-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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